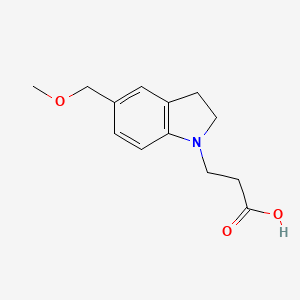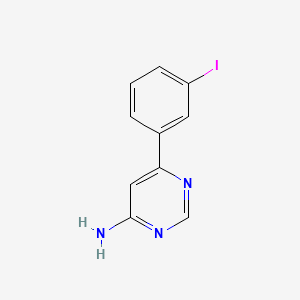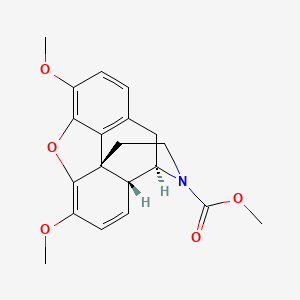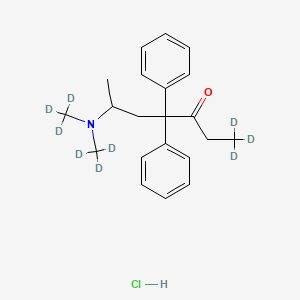
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The process often begins with the preparation of the trideuteromethylamine derivative, followed by its reaction with diphenyl ketone under specific conditions to form the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced technologies, such as continuous flow reactors and automated synthesis systems, can further enhance the production process by minimizing human intervention and reducing the risk of errors.
Chemical Reactions Analysis
Types of Reactions
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and the study of reaction mechanisms.
Biology: In biological research, the compound is used to investigate the effects of deuterium substitution on biological processes and to study the interactions between molecules and biological targets.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biochemical processes. The presence of deuterium atoms in the molecule can affect its stability and reactivity, leading to unique effects compared to non-deuterated analogs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other deuterated analogs of organic molecules, such as deuterated amines, ketones, and hydrocarbons. These compounds share structural similarities with (RS)-6-Di(trideuteromethylamino)-4,4-diphenyl-1,1,1-trideuteromethyl-3-hetpanone Hydrochloride but differ in the specific arrangement of atoms and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of deuterium substitution and functional groups, which confer distinct chemical and physical properties. These properties make the compound valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H28ClNO |
|---|---|
Molecular Weight |
355.0 g/mol |
IUPAC Name |
6-[bis(trideuteriomethyl)amino]-1,1,1-trideuterio-4,4-diphenylheptan-3-one;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/i1D3,3D3,4D3; |
InChI Key |
FJQXCDYVZAHXNS-ULRNJEIZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C(CC(C)N(C([2H])([2H])[2H])C([2H])([2H])[2H])(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


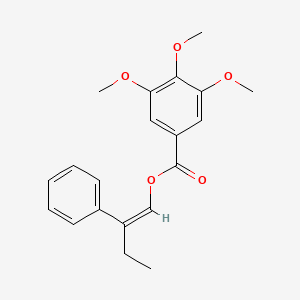
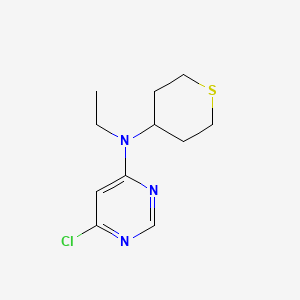
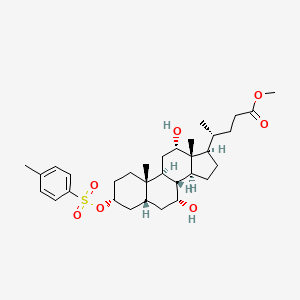
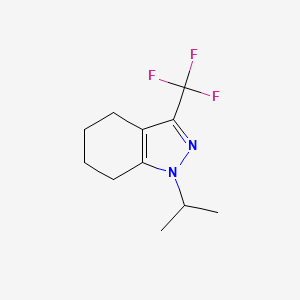
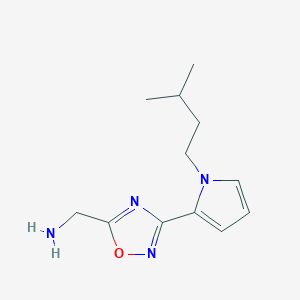
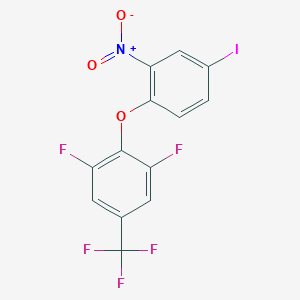
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
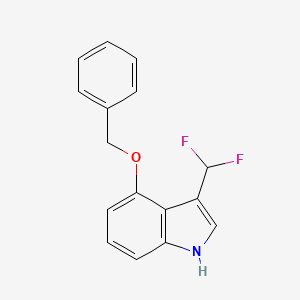
![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)
